molecular formula C7H14O2 B561419 3-tert-Butoxyprop-1-en-2-ol CAS No. 105420-29-9

3-tert-Butoxyprop-1-en-2-ol

Cat. No.: B561419
CAS No.: 105420-29-9
M. Wt: 130.187
InChI Key: KVPPFYYODNLWJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-tert-Butoxyprop-1-en-2-ol is an allylic alcohol derivative featuring a tert-butoxy (-O-C(CH₃)₃) substituent at the 3-position and a hydroxyl (-OH) group at the 2-position of a propenol backbone. Its structure combines the steric bulk of the tert-butyl group with the reactivity of an enol ether, making it valuable in organic synthesis for controlled nucleophilic additions and as a chiral building block.

Properties

CAS No.

105420-29-9

Molecular Formula

C7H14O2

Molecular Weight

130.187

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]prop-1-en-2-ol

InChI

InChI=1S/C7H14O2/c1-6(8)5-9-7(2,3)4/h8H,1,5H2,2-4H3

InChI Key

KVPPFYYODNLWJI-UHFFFAOYSA-N

SMILES

CC(C)(C)OCC(=C)O

Synonyms

1-Propen-2-ol, 3-(1,1-dimethylethoxy)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

1-tert-Butoxypropan-2-ol

  • Structure : A positional isomer with the hydroxyl group at the 2-position and the tert-butoxy group at the 1-position.
  • Synthesis : Produced via reaction of isobutylene with propylene glycol using a solid resin catalyst, yielding ≥99% purity .
  • Key Differences: The absence of a double bond reduces conjugation effects, leading to lower reactivity in electrophilic additions compared to 3-tert-butoxyprop-1-en-2-ol. Higher thermal stability due to the lack of an enol ether moiety, which is prone to acid-catalyzed hydrolysis.

1-(tert-Butylamino)-3-phenoxypropan-2-ol

  • Structure: Features an amino (-NH-tert-butyl) group at the 1-position and a phenoxy (-OPh) group at the 3-position.
  • Applications: Used in β-blocker pharmaceuticals (e.g., analogs of propranolol) due to its adrenergic receptor affinity .
  • Key Differences: The amino group introduces basicity (pKa ~9–10), enabling salt formation, unlike the neutral hydroxyl group in this compound. The phenoxy group enhances lipophilicity, affecting solubility (logP ~2.5 vs. ~1.8 for the tert-butoxy analog).

3-tert-Butyldimethylsilyl-2-propyn-1-ol

  • Structure : Contains a silyl-protected hydroxyl group (Si(CH₃)₂-tert-butyl) and a propargyl alcohol backbone.
  • Applications : Acts as a protecting group in stereoselective syntheses, leveraging the stability of silyl ethers under basic conditions .
  • Key Differences :
    • The silyl group provides superior hydrolytic stability compared to the tert-butoxy ether, which is more susceptible to acid cleavage.
    • The propargyl alcohol moiety enables alkyne-specific reactions (e.g., click chemistry), absent in 3-tert-butoxyprop-1-en-2-ol.

(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-ol

  • Structure: Chiral amino alcohol with a tert-butyl-substituted phenyl group.
  • Applications : Intermediate in asymmetric catalysis or bioactive molecule synthesis (e.g., kinase inhibitors) .
  • Key Differences: The aromatic ring introduces π-π stacking interactions, enhancing binding affinity in biological systems. Stereochemistry at C1 and C2 enables enantioselective reactivity, unlike the planar enol structure of this compound.

Research Findings and Insights

  • Steric Effects : The tert-butyl group in all analogs imposes significant steric hindrance, slowing reaction rates in crowded environments (e.g., SN2 reactions) .
  • Solubility Trends: Lipophilicity increases with aromatic (phenoxy) or aliphatic (tert-butyl) substituents, while polar groups (-OH, -NH) enhance aqueous solubility .
  • Synthetic Utility: this compound’s enol ether structure is uniquely suited for [3,3]-sigmatropic rearrangements, a feature absent in saturated analogs .

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